molecular formula C8H16O B14715622 cis-(3,3-Dimethyl-1-butenyl) ethyl ether CAS No. 18951-57-0

cis-(3,3-Dimethyl-1-butenyl) ethyl ether

Cat. No.: B14715622
CAS No.: 18951-57-0
M. Wt: 128.21 g/mol
InChI Key: WSGATPNSJGOYHJ-SREVYHEPSA-N
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Description

cis-(3,3-Dimethyl-1-butenyl) ethyl ether (CAS 16969-19-0) is an unsaturated ether with the molecular formula C₈H₁₆O and a molecular weight of 128.21 g/mol . Its structure features a cis-configuration at the double bond, which influences its stereochemical behavior and reactivity.

Key thermodynamic data from Okuyama et al. (1969) reveal that the enthalpy change (ΔrH°) for cis-trans isomerization in the liquid phase is -7.0 ± 2.6 kJ/mol, indicating a slight energetic preference for one isomer under equilibrium conditions .

Properties

CAS No.

18951-57-0

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

(Z)-1-ethoxy-3,3-dimethylbut-1-ene

InChI

InChI=1S/C8H16O/c1-5-9-7-6-8(2,3)4/h6-7H,5H2,1-4H3/b7-6-

InChI Key

WSGATPNSJGOYHJ-SREVYHEPSA-N

Isomeric SMILES

CCO/C=C\C(C)(C)C

Canonical SMILES

CCOC=CC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

cis-(3,3-Dimethyl-1-butenyl) ethyl ether can be synthesized through various methods. One common approach involves the reaction of butyraldehyde diethyl acetal with specific reagents under controlled conditions. This process typically requires the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of advanced catalytic systems and continuous monitoring of reaction parameters are crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

cis-(3,3-Dimethyl-1-butenyl) ethyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

cis-(3,3-Dimethyl-1-butenyl) ethyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-(3,3-Dimethyl-1-butenyl) ethyl ether involves its interaction with specific molecular targets. The double bond in its structure allows it to participate in various chemical reactions, influencing its reactivity and interaction with other molecules. The pathways involved often depend on the specific reaction conditions and the presence of catalysts .

Comparison with Similar Compounds

Structural and Thermodynamic Differences

  • Isomer Stability : The target compound exhibits cis-trans isomerization with measurable enthalpy changes, unlike simpler ethers like ethyl propenyl ether , which are often handled as isomer mixtures .
  • Chromatographic Behavior : In silica gel chromatography, cis-isomers of analogous ethers (e.g., spirooxindolo-β-lactams) display higher mobility than trans-isomers when eluted with hexane-ethyl acetate mixtures . This suggests that This compound may also separate efficiently under similar conditions.

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